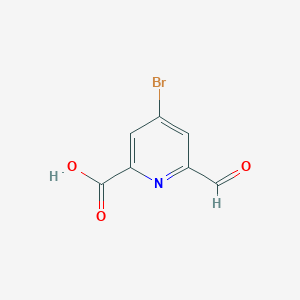![molecular formula C13H16BrNO3 B14007319 Ethyl 4-[(4-bromo-3-oxobutyl)amino]benzoate CAS No. 37660-61-0](/img/structure/B14007319.png)
Ethyl 4-[(4-bromo-3-oxobutyl)amino]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-[(4-bromo-3-oxobutyl)amino]benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of an ethyl ester group attached to a benzoic acid moiety, which is further substituted with a 4-bromo-3-oxobutyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-[(4-bromo-3-oxobutyl)amino]benzoate typically involves the following steps:
Starting Materials: The synthesis begins with ethyl 4-aminobenzoate and 4-bromo-3-oxobutyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction between the amine group of ethyl 4-aminobenzoate and the bromo group of 4-bromo-3-oxobutyl chloride.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Continuous flow reactors may also be employed to enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol, using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromo group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of new substituted benzoate derivatives.
科学的研究の応用
Ethyl 4-[(4-bromo-3-oxobutyl)amino]benzoate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer or antimicrobial properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical reactions and pathways.
Biological Studies: It is employed in studies investigating the biological activity of benzoate derivatives, including their effects on cellular processes and enzyme activity.
Industrial Applications: The compound is used in the development of new materials and chemicals with specific properties, such as improved stability or reactivity.
作用機序
The mechanism of action of Ethyl 4-[(4-bromo-3-oxobutyl)amino]benzoate involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to changes in cellular functions. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
- Ethyl 4-bromobenzoate
- Ethyl 4-aminobenzoate
- 4-Bromo-3-oxobutyl chloride
Comparison:
- Ethyl 4-[(4-bromo-3-oxobutyl)amino]benzoate is unique due to the presence of both an ethyl ester and a 4-bromo-3-oxobutyl group, which confer distinct chemical properties and reactivity.
- Ethyl 4-bromobenzoate lacks the amino and oxobutyl groups, making it less versatile in terms of chemical modifications.
- Ethyl 4-aminobenzoate lacks the bromo and oxobutyl groups, limiting its reactivity in certain types of reactions.
- 4-Bromo-3-oxobutyl chloride is a key intermediate in the synthesis of this compound but lacks the benzoate moiety, making it less useful as a standalone compound.
This detailed article provides a comprehensive overview of this compound, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
37660-61-0 |
|---|---|
分子式 |
C13H16BrNO3 |
分子量 |
314.17 g/mol |
IUPAC名 |
ethyl 4-[(4-bromo-3-oxobutyl)amino]benzoate |
InChI |
InChI=1S/C13H16BrNO3/c1-2-18-13(17)10-3-5-11(6-4-10)15-8-7-12(16)9-14/h3-6,15H,2,7-9H2,1H3 |
InChIキー |
CJJORZQZMFKSMC-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC=C(C=C1)NCCC(=O)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


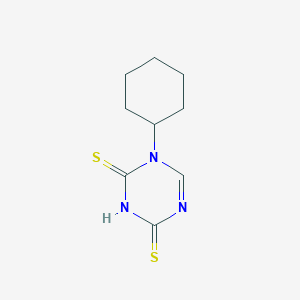
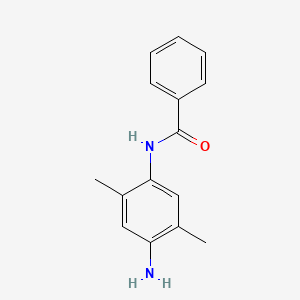
![Triphenylsulfonium 2-((6-((adamantane-1-carbonyl)oxy)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carbonyl)oxy)-1,1-difluoroethane-1-sulfonate](/img/structure/B14007246.png)
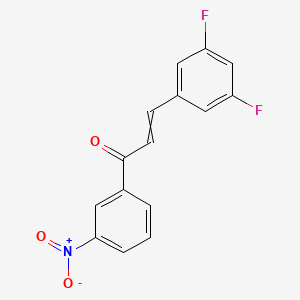
![Ethyl 4-methyl-3-oxopyrido[2,3-b]pyrazine-2-carboxylate](/img/structure/B14007258.png)


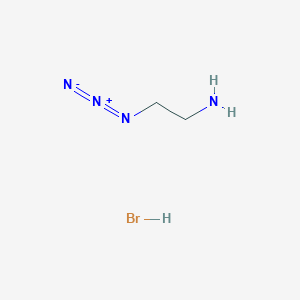
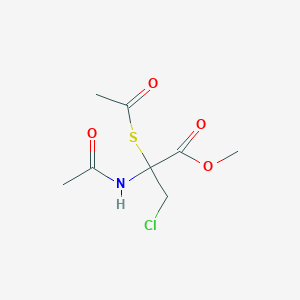
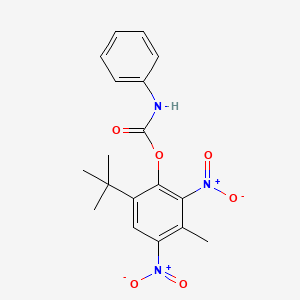
![2-Methyl-4-nitro-1-[4-(trifluoromethyl)sulphanylphenoxy]benzene](/img/structure/B14007307.png)
